molecular formula C7H6Cl2N2O3 B13753491 2-Amino-5-nitrobenzoyl chloride monohydrochloride

2-Amino-5-nitrobenzoyl chloride monohydrochloride

Cat. No.: B13753491
M. Wt: 237.04 g/mol
InChI Key: YJERLIJCAYEXLA-UHFFFAOYSA-N
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Description

2-Amino-5-nitrobenzoyl chloride monohydrochloride is a heterocyclic organic compound with the molecular formula C7H6Cl2N2O3. It is commonly used in experimental and research settings due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and chlorination processes, utilizing advanced equipment to maintain the purity and yield of the product. The exact methods can vary depending on the manufacturer and the intended application .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-nitrobenzoyl chloride monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require nucleophiles such as amines or alcohols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield 2-Amino-5-aminobenzoyl chloride, while oxidation can produce various nitro derivatives .

Scientific Research Applications

2-Amino-5-nitrobenzoyl chloride monohydrochloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 2-Amino-5-nitrobenzoyl chloride monohydrochloride involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can modify these targets through chemical reactions, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-nitrobenzoic acid
  • 2-Amino-5-nitrobenzamide
  • 2-Amino-5-nitrobenzyl alcohol

Uniqueness

2-Amino-5-nitrobenzoyl chloride monohydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H6Cl2N2O3

Molecular Weight

237.04 g/mol

IUPAC Name

2-amino-5-nitrobenzoyl chloride;hydrochloride

InChI

InChI=1S/C7H5ClN2O3.ClH/c8-7(11)5-3-4(10(12)13)1-2-6(5)9;/h1-3H,9H2;1H

InChI Key

YJERLIJCAYEXLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)N.Cl

Origin of Product

United States

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